Cas no 57705-64-3 (Cyclobutanemethanol, 2-methyl-, (1R,2S)-rel-)

Cyclobutanemethanol, 2-methyl-, (1R,2S)-rel-, is a chiral compound offering high purity and specific optical rotation for applications in pharmaceutical synthesis. Its structural uniqueness provides distinct reactivity and selectivity.
Cyclobutanemethanol, 2-methyl-, (1R,2S)-rel- structure
57705-64-3 structure
Product Name:Cyclobutanemethanol, 2-methyl-, (1R,2S)-rel-
CAS No:57705-64-3
MF:C6H12O
MW:100.158882141113
CID:344508
Update Time:2025-06-18

Cyclobutanemethanol, 2-methyl-, (1R,2S)-rel- Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanemethanol, 2-methyl-, (1R,2S)-rel-
    • Inchi: 1S/C6H12O/c1-5-2-3-6(5)4-7/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
    • InChI Key: XKJMEEWZNIOOBO-WDSKDSINSA-N
    • SMILES: [C@@H]1(CO)CC[C@@H]1C

Experimental Properties

  • Density: 0.914±0.06 g/cm3(Predicted)
  • Boiling Point: 146.2±8.0 °C(Predicted)
  • pka: 15.05±0.10(Predicted)

Cyclobutanemethanol, 2-methyl-, (1R,2S)-rel- Pricemore >>

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